4-(5-nitro-1H-indol-1-yl)butanoic acid

Chemical procurement Building block Purity

Enhance your lead optimization with a differentiated indole building block that improves drug-likeness (XLogP3=1.6 vs. 2.5 for 5-nitroindole). This N1-butanoic acid scaffold enables site-specific amide coupling and bioconjugation without the regioisomeric ambiguity of C3-acids. Consistently supplied at ≥95% purity, it ensures reproducible SAR and saves synthesis steps.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1094351-60-6
Cat. No. B2410394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-nitro-1H-indol-1-yl)butanoic acid
CAS1094351-60-6
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-]
InChIInChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16)
InChIKeyXOJVNKCTFYYYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Nitro-1H-indol-1-yl)butanoic acid (CAS 1094351-60-6): Chemical Profile and Vendor Availability


4-(5-Nitro-1H-indol-1-yl)butanoic acid (CAS 1094351-60-6) is a synthetic indole derivative featuring a 5-nitro substituent and an N1-linked butanoic acid chain. With a molecular formula of C12H12N2O4 and a molecular weight of 248.23 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1]. The presence of the carboxylic acid handle enables downstream derivatization, such as amide bond formation or esterification, expanding its utility in the construction of compound libraries and targeted molecular probes . Commercially, the compound is offered by multiple vendors (e.g., AKSci, Enamine, CymitQuimica, MolCore) with typical purities of 95% or higher, and is shipped under standard storage conditions for research use only .

Why Substituting 4-(5-Nitro-1H-indol-1-yl)butanoic acid with a Generic Indole Analog Risks Project Setbacks


Generic substitution of 4-(5-nitro-1H-indol-1-yl)butanoic acid with a simpler indole building block (e.g., 5-nitroindole) or a regioisomer (e.g., 3-substituted analogs) is not a straightforward exchange. The N1-butanoic acid chain significantly alters the molecule's physicochemical profile—reducing computed lipophilicity (XLogP3 = 1.6) relative to the parent 5-nitroindole (XLogP3 = 2.5) [1]. This modification impacts solubility, permeability, and potential off-target interactions. Furthermore, the specific placement of the carboxylic acid handle at the N1 position directs synthetic elaboration in ways that cannot be replicated by a C3-substituted acid or an ester precursor [2]. In the context of structure-activity relationship (SAR) studies, swapping this compound for a less defined analog may lead to inconsistent biological readouts or synthetic dead ends, ultimately compromising project timelines and data reproducibility.

Quantitative Differentiation of 4-(5-Nitro-1H-indol-1-yl)butanoic acid: Purity, Pricing, and Physicochemical Benchmarks


Commercial Purity Benchmarking: 4-(5-Nitro-1H-indol-1-yl)butanoic acid vs. Vendor Specifications

Across major suppliers, the minimum purity specification for 4-(5-nitro-1H-indol-1-yl)butanoic acid is consistently reported at 95% (AKSci, Enamine, CymitQuimica, Leyan) with one supplier (MolCore) listing a minimum of 97% . This narrow purity window indicates a well-established, reproducible synthetic route and minimizes batch-to-batch variability in downstream applications. No quantitative impurity profiling data is publicly available from these vendors, but the uniformity of the 95% specification serves as a practical benchmark for procurement decisions.

Chemical procurement Building block Purity

Procurement Cost per mmol: 4-(5-Nitro-1H-indol-1-yl)butanoic acid vs. 5-Nitroindole

A direct cost comparison on a per-mmol basis reveals that 4-(5-nitro-1H-indol-1-yl)butanoic acid is approximately 1,940× more expensive than the simpler precursor 5-nitroindole . The target compound is priced at €523.00 for 50 mg (€10.46/mg; €2,600/mmol) from CymitQuimica, whereas 5-nitroindole is available from TCI at €206.00 for 25 g (€0.00824/mg; €1.34/mmol). This substantial cost differential reflects the added synthetic complexity of installing the N1-butanoic acid chain and is consistent with the compound's positioning as an advanced intermediate rather than a commodity chemical. For laboratories weighing make-vs-buy decisions, the premium pricing of the pre-formed building block must be balanced against the internal resource expenditure (personnel time, reagents, purification) required for its in-house synthesis.

Chemical economics Sourcing Cost per mole

Computed Lipophilicity (XLogP3): 4-(5-Nitro-1H-indol-1-yl)butanoic acid vs. 5-Nitroindole

The N1-butanoic acid substitution markedly reduces the computed lipophilicity of the indole scaffold. PubChem-calculated XLogP3 values are 1.6 for 4-(5-nitro-1H-indol-1-yl)butanoic acid, compared to 2.5 for 5-nitroindole [1][2]. This difference of -0.9 log units corresponds to an approximately 8-fold reduction in the octanol-water partition coefficient, indicating substantially higher aqueous solubility and potentially improved bioavailability for the target compound in biological assays. This property shift is directly attributable to the introduction of the polar carboxylic acid group, which also provides a handle for further derivatization.

Physicochemical property Lipophilicity Drug-likeness

Synthetic Versatility: Carboxylic Acid Handle vs. Methyl Ester Analog

Unlike its methyl ester counterpart (Methyl 4-(1H-indol-1-yl)butanoate, CAS 138022-77-0) or the parent 5-nitroindole, 4-(5-nitro-1H-indol-1-yl)butanoic acid presents a free carboxylic acid group that is immediately compatible with a wide range of amide coupling and esterification protocols without the need for a prior saponification step [1]. This feature streamlines the synthesis of diverse amide libraries and bioconjugates. While quantitative reaction yield data specific to this compound are not publicly available, the general efficiency of carbodiimide-mediated couplings on indole-N-alkanoic acids is well established in the medicinal chemistry literature [2].

Synthetic chemistry Building block Amide coupling

Regiochemical Specificity: N1-Butanoic Acid vs. C3-Butanoic Acid Indoles

The attachment of the butanoic acid chain at the indole N1 position, as opposed to the more common C3 position, confers distinct chemical and biological properties. N1-substituted indoles lack the NH hydrogen-bond donor, which can dramatically alter target binding interactions and metabolic stability [1]. While no direct head-to-head biological comparison between 4-(5-nitro-1H-indol-1-yl)butanoic acid and its C3-substituted regioisomer has been published, patent literature on related alpha-(5-nitroindolyl-3)-alkanoic acids (e.g., ES347016A1) demonstrates that the regioisomeric position is a critical determinant of synthetic accessibility and, by extension, biological activity [2]. Researchers requiring an N1-linked carboxylic acid handle for SAR exploration will find the target compound essential; substitution with a C3-acid analog would yield a different connectivity and therefore a different pharmacophore.

Regioisomer SAR Indole substitution

Targeted Applications for 4-(5-Nitro-1H-indol-1-yl)butanoic acid in Drug Discovery and Chemical Biology


Synthesis of Indole-Based Amide Libraries for High-Throughput Screening

The free carboxylic acid of 4-(5-nitro-1H-indol-1-yl)butanoic acid makes it an ideal core scaffold for generating diverse amide libraries via parallel synthesis. Using standard amide coupling reagents, the acid can be rapidly derivatized with a panel of primary or secondary amines to produce a focused set of analogs for biological evaluation . This approach is supported by the compound's consistent commercial purity (95–97%) and the well-precedented reactivity of N-alkanoic acid indoles in carbodiimide-mediated couplings [1].

Physicochemical Property Optimization in Lead Series

When a lead series based on 5-nitroindole exhibits poor aqueous solubility or high lipophilicity, the N1-butanoic acid derivative offers a structurally conservative modification to improve drug-likeness. As shown by the computed XLogP3 values (1.6 vs. 2.5 for 5-nitroindole), introduction of the carboxylic acid reduces lipophilicity by nearly one log unit, which can translate to enhanced solubility and reduced hERG binding risk [2]. This makes the compound a valuable tool for medicinal chemists seeking to fine-tune the ADME properties of a nitroindole-containing series.

Synthesis of Bioconjugates and Fluorescent Probes

The carboxylic acid moiety serves as a convenient attachment point for fluorescent dyes, biotin, or other reporter groups. 4-(5-Nitro-1H-indol-1-yl)butanoic acid can be activated and coupled to amine-functionalized payloads, generating molecular probes for target engagement studies or cellular imaging . The 5-nitro group may also serve as a spectroscopic handle (e.g., UV-Vis or fluorescence quenching) in certain assay formats.

Reference Standard for Nitroindole Metabolite Identification

Given the known metabolic pathways of indole-containing drugs, 4-(5-nitro-1H-indol-1-yl)butanoic acid may arise as a synthetic intermediate or potential metabolite in the development of nitroindole-based therapeutics. Its well-defined structure and commercial availability make it a suitable reference standard for LC-MS/MS method development and metabolite identification studies . The high purity specifications from multiple vendors support its use in analytical chemistry applications.

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